N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an acetamide moiety through a methoxyphenoxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-tert-butylphenylamine and 2-methoxyphenol.
Formation of Intermediate: The first step involves the reaction of 2-tert-butylphenylamine with chloroacetyl chloride to form N-(2-tert-butylphenyl)-2-chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 2-methoxyphenol in the presence of a base such as potassium carbonate to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature: Maintaining an optimal temperature range to facilitate the coupling reaction.
Solvent Selection: Using suitable solvents such as dichloromethane or toluene to dissolve the reactants and intermediates.
Purification: Employing techniques like recrystallization or column chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It may be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be studied for its biological activity and potential as a bioactive molecule.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: N-(2-tert-butylphenyl)-2-(2-hydroxyphenoxy)acetamide, N-(2-tert-butylphenyl)-2-(2-chlorophenoxy)acetamide.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Properties
IUPAC Name |
N-(2-tert-butylphenyl)-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)14-9-5-6-10-15(14)20-18(21)13-23-17-12-8-7-11-16(17)22-4/h5-12H,13H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJJEROBWHOAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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